molecular formula C10H10ClN3O3S B14898334 2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide

2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide

Cat. No.: B14898334
M. Wt: 287.72 g/mol
InChI Key: QEPWPBBNLQSUDB-UHFFFAOYSA-N
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Description

2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide is a sulfonamide-derived acetamide compound characterized by a unique combination of functional groups: a 3-chloro-4-cyano-N-methylphenyl moiety linked to an acetamide core via a sulfonamido (-SO₂NH-) bridge. The N-methyl group may enhance metabolic stability, while the cyano substituent could influence electronic properties and solubility .

Properties

Molecular Formula

C10H10ClN3O3S

Molecular Weight

287.72 g/mol

IUPAC Name

2-[(3-chloro-4-cyanophenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C10H10ClN3O3S/c1-14(6-10(13)15)18(16,17)8-3-2-7(5-12)9(11)4-8/h2-4H,6H2,1H3,(H2,13,15)

InChI Key

QEPWPBBNLQSUDB-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)N)S(=O)(=O)C1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide involves several steps. One common method includes the reaction of 3-chloro-4-cyanoaniline with methylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with chloroacetyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: It has potential biological activities and is used in the development of new pharmaceuticals.

    Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyano group can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its biological activity .

Comparison with Similar Compounds

Structural Analogues with Chloro Substituents

Compound Name Key Substituents Functional Groups Biological Activity Reference
Target Compound 3-Chloro, 4-cyano, N-methylphenyl Sulfonamido, Acetamide Under investigation
N-(3-Chloro-4-fluorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide 3-Chloro-4-fluorophenyl, sulfanyl Sulfanyl, Schiff base Distinct binding characteristics
N1-(3-Chloro-4-fluorophenyl)-2-(methylthio)acetamide 3-Chloro-4-fluorophenyl, methylthio Methylthio, Acetamide Enhanced reactivity in medicinal applications

Key Findings :

  • The cyano group’s strong electron-withdrawing nature may enhance stability compared to fluoro .
  • The sulfonamido bridge in the target compound contrasts with sulfanyl or methylthio groups in analogs, which are less polar and may reduce solubility .

Sulfonamido-Containing Compounds

Compound Name Key Substituents Functional Groups Biological Activity Reference
Target Compound 3-Chloro, 4-cyano, N-methylphenyl Sulfonamido, Acetamide Potential enzyme inhibition
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) Quinazoline-sulfonyl, 4-methoxyphenyl Sulfonyl, Acetamide Anticancer (HCT-1, MCF-7 cells)
N-(2,4-Dimethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide Thiazole, sulfonamido Sulfonamido, Thiazole Antibacterial activity

Key Findings :

  • The target’s sulfonamido group is structurally analogous to sulfonamide-containing anticancer agents (e.g., Compound 38 in ). However, the absence of a quinazoline ring in the target may limit cross-reactivity with kinase targets.
  • Compared to thiazole-based sulfonamides , the target’s phenyl-cyano motif may favor interactions with hydrophobic enzyme pockets.

Functional Group Variations

Compound Name Key Substituents Functional Groups Biological Activity Reference
Target Compound 3-Chloro, 4-cyano, N-methylphenyl Sulfonamido, Acetamide To be determined
N-(3-Chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide Oxadiazole, phenoxy Oxadiazole, Sulfanyl Antimicrobial
2-{[6-(4-Chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide Pyridine, trifluoromethyl Cyano, Trifluoromethyl Anticancer (cell line-specific)

Key Findings :

  • The cyano group in the target compound is shared with pyridine-based analogs , which exhibit anticancer activity.
  • The absence of oxadiazole or trifluoromethyl groups in the target may reduce steric bulk, improving membrane permeability compared to .

Biological Activity

2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C10H10ClN3O2SC_{10}H_{10}ClN_3O_2S. It features a sulfonamide group, which is known for its role in various biological processes.

The biological activity of this compound primarily stems from its interaction with specific enzymes and proteins. The chloro and cyano groups enhance binding affinity to target sites, which can lead to either inhibition or activation of enzymatic activity. This modulation can result in significant biological effects, including:

  • Enzyme Inhibition: The compound acts as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Protein Interaction: It serves as a probe in biochemical assays to study protein interactions, providing insights into cellular processes .

Biological Activity Data

Research studies have demonstrated various biological activities associated with this compound. Below is a summary of key findings:

Activity Description Reference
Antimicrobial Activity Exhibits antibacterial properties against specific pathogens.
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways.
Anti-inflammatory Effects Potential use as an anti-inflammatory agent based on preliminary studies.
Cell Cycle Arrest Induces apoptosis and cell cycle arrest in cancer cell lines.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy:
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control antibiotics .
  • Cancer Research:
    • In vitro studies indicated that the compound induces apoptosis in various cancer cell lines through the modulation of cell cycle regulators . The mechanism involves the activation of caspases leading to programmed cell death.
  • Enzyme Interaction Studies:
    • The compound has been used in biochemical assays to probe enzyme activities, revealing its potential as a tool for studying metabolic pathways .

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